Nalpha-Fmoc-L-tryptophan-15N2 Nalpha-Fmoc-L-tryptophan-15N2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16186131
InChI: InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)/t24-/m0/s1/i27+1,28+1
SMILES:
Molecular Formula: C26H22N2O4
Molecular Weight: 428.4 g/mol

Nalpha-Fmoc-L-tryptophan-15N2

CAS No.:

Cat. No.: VC16186131

Molecular Formula: C26H22N2O4

Molecular Weight: 428.4 g/mol

* For research use only. Not for human or veterinary use.

Nalpha-Fmoc-L-tryptophan-15N2 -

Specification

Molecular Formula C26H22N2O4
Molecular Weight 428.4 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-(1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)/t24-/m0/s1/i27+1,28+1
Standard InChI Key MGHMWKZOLAAOTD-VMIVXPHWSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CC4=C[15NH]C5=CC=CC=C54)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O

Introduction

Chemical Architecture and Isotopic Labeling

Core Structural Features

Nalpha-Fmoc-L-tryptophan-15N2 retains the fundamental indole ring structure characteristic of tryptophan, with critical modifications enhancing its utility in synthetic biochemistry. The Fmoc group (C15H10O2\text{C}_{15}\text{H}_{10}\text{O}_2) protects the alpha-amine during peptide chain assembly, while the 15N^{15}\text{N} isotopes are strategically incorporated at both the alpha-amino nitrogen and the indole ring nitrogen positions . This dual labeling scheme allows simultaneous tracking of backbone incorporation and sidechain interactions in metabolic studies.

The stereochemical configuration remains consistent with natural L-tryptophan, as evidenced by the specified [α]D20\text{[α]}^{20}_D optical rotation values in related compounds . X-ray crystallographic data from analogous Fmoc-protected amino acids suggest a planar orientation of the carbamate linkage between the Fmoc group and the amino acid backbone, favoring β\beta-sheet formation during peptide assembly .

Spectroscopic Signatures and Analytical Characterization

Advanced analytical techniques confirm the structural integrity of Nalpha-Fmoc-L-tryptophan-15N2:

PropertyValue/DescriptionMethodology
Molecular Weight428.451 g/molHRMS
Exact Mass428.152Q-TOF MS
SMILES NotationOC(=O)[C@H](Cc1c[15nH]c2ccccc12)[15NH]C(=O)OCC3c4ccccc4c5ccccc35Computational
InChI KeyInChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)/t24-/m0/s1/i27+1,28+1IUPAC Standard

The 15N^{15}\text{N} isotopic pattern produces distinct NMR splitting patterns, particularly in 1H^1\text{H}-15N^{15}\text{N} HSQC experiments, where the labeled positions show significant chemical shift differences compared to natural abundance samples .

Synthetic Production and Quality Control

Custom Synthesis Protocols

As a specialty reagent, Nalpha-Fmoc-L-tryptophan-15N2 is typically produced through controlled multi-step synthesis:

  • Isotopic Enrichment: Initial 15N^{15}\text{N}-labeling of L-tryptophan precursors via enzymatic transamination using 15NH4+^{15}\text{NH}_4^+ as the nitrogen source .

  • Fmoc Protection: Reaction with 9-fluorenylmethyl chloroformate under Schotten-Baumann conditions, maintaining pH 8.5-9.0 for optimal carbamate formation .

  • Chiral Purification: Diastereomeric resolution using preparative HPLC with chiral stationary phases to ensure >99% enantiomeric excess .

Research Applications in Modern Biochemistry

Peptide Synthesis and Structure-Function Studies

The Fmoc group's orthogonality to standard sidechain protecting groups enables seamless integration into automated solid-phase peptide synthesis (SPPS) workflows. Researchers have leveraged this property to investigate:

  • Tryptophan Zipper Motifs: Incorporation into designed peptides demonstrates the indole ring's role in stabilizing tertiary structures through π\pi-π\pi stacking interactions .

  • Membrane Protein Engineering: 15N^{15}\text{N} labels facilitate NMR studies of tryptophan residues in lipid bilayer interfaces without isotopic scrambling .

Metabolic Tracing and Proteomic Analysis

Dual 15N^{15}\text{N} labeling allows simultaneous monitoring of:

  • Protein Turnover Rates: Mass spectrometry detection of 15N^{15}\text{N}-enriched peptides provides temporal resolution in pulse-chase experiments .

  • Tryptophan Metabolism Pathways: LC-MS/MS differentiation of kynurenine pathway metabolites originating from labeled vs. endogenous tryptophan pools .

Comparative Analysis with Structural Analogues

The table below contrasts key features of Nalpha-Fmoc-L-tryptophan-15N2 with related compounds:

CompoundMolecular FormulaProtective GroupIsotopic LabelPrimary Use Case
L-Tryptophan C11H12N2O2\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_2NoneNatural AbundanceProtein biosynthesis, neurotransmitter precursor
Nalpha-Fmoc-L-TryptophanC26H22N2O4\text{C}_{26}\text{H}_{22}\text{N}_2\text{O}_4FmocNoneStandard SPPS applications
Nalpha-Boc-L-TryptophanC26H34N2O4\text{C}_{26}\text{H}_{34}\text{N}_2\text{O}_4BocNoneAcid-stable protection schemes
Nalpha-Fmoc-L-tryptophan-15N2 C26H2215N2O4\text{C}_{26}\text{H}_{22}^{15}\text{N}_2\text{O}_4Fmoc15N^{15}\text{N} (dual)Metabolic studies, advanced peptide engineering

This comparative analysis highlights the unique value proposition of 15N^{15}\text{N}-labeled Fmoc-tryptophan in cutting-edge research applications requiring isotopic tracing capabilities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator